(E)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
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Description
Scientific Research Applications
Fluorescence Quenching in Protein Studies
Acrylamide derivatives, including this compound, have been used in the study of protein structures and conformations. For example, the quenching of tryptophanyl fluorescence by acrylamide derivatives is a method to sense the exposure and dynamic exposure of residues in proteins, which is useful in monitoring protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).
Structural and Spectroscopic Analysis
Compounds with structures similar to this acrylamide derivative have been analyzed using techniques like X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. Such studies help understand the molecular structure and behavior of these compounds (Prasanth et al., 2015).
Molecular Docking and DFT Studies
These acrylamide derivatives are subject to computational studies involving molecular docking and density functional theory (DFT). Such studies provide insights into non-covalent interactions, spectroscopic data, and reactive sites in molecules, which are important for understanding chemical reactivity and potential applications (Shukla, Chaudhary, & Pandey, 2020).
Polymerization Research
Research into the polymerization of acrylamide derivatives, including N,N-dialkylacrylamides, has been conducted. This research is crucial for understanding the formation of polymers with specific properties and applications in various industries (Kobayashi et al., 1999).
Pharmacological Studies
Acrylamide derivatives have been studied for their potential pharmacological activities, including enzyme inhibition and interaction with receptors. These studies are important for the development of new drugs and therapeutic agents (Wu et al., 2004).
Properties
IUPAC Name |
(E)-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3S/c1-32-23-13-7-18(17-24(23)33-2)8-14-25(31)29-15-16-34-27-21-5-3-4-6-22(21)30-26(27)19-9-11-20(28)12-10-19/h3-14,17,30H,15-16H2,1-2H3,(H,29,31)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZXINHSTNYGAF-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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